molecular formula C10H6ClF2NO B1523955 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole CAS No. 1005336-42-4

4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole

Cat. No. B1523955
Key on ui cas rn: 1005336-42-4
M. Wt: 229.61 g/mol
InChI Key: RHRWTBORHGIPTG-UHFFFAOYSA-N
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Patent
US08653109B2

Procedure details

With stirring, 500 mg (3.94 mmol) of 1,3-dichloroacetone and 619 mg (3.94 mmol) of 3,4-difluorobenzamide are heated at +135° C. for 1 h. After cooling to RT, the mixture is allowed to stand at this temperature for 90 min 1.0 ml of conc. sulphuric acid is then added, and the mixture is stirred at RT for a further 15 min. The entire mixture is then poured onto 50 ml of ice. Initially, a viscous oil is formed. The mixture is stirred for 60 min, during which time a precipitate is formed which is filtered off with suction, dried under high vacuum and then purified chromatographically on silica gel 60 (mobile phase: isohexane/ethyl acetate 10:1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
619 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[F:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[F:17])[C:11]([NH2:13])=[O:12].S(=O)(=O)(O)O>>[Cl:1][CH2:2][C:3]1[N:13]=[C:11]([C:10]2[CH:14]=[CH:15][C:16]([F:17])=[C:8]([F:7])[CH:9]=2)[O:12][CH:5]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
619 mg
Type
reactant
Smiles
FC=1C=C(C(=O)N)C=CC1F
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at RT for a further 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Initially, a viscous oil is formed
STIRRING
Type
STIRRING
Details
The mixture is stirred for 60 min, during which time a precipitate
Duration
60 min
CUSTOM
Type
CUSTOM
Details
is formed which
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
purified chromatographically on silica gel 60 (mobile phase: isohexane/ethyl acetate 10:1)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
ClCC=1N=C(OC1)C1=CC(=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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